1,3-Dihydroxyacetone Oxime

Description

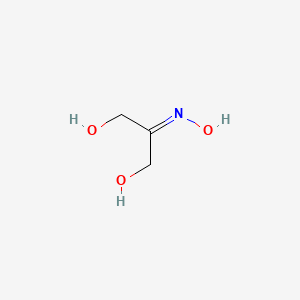

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyiminopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFQRDUAZRWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659894 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37110-18-2 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization of 1,3 Dihydroxyacetone Oxime

Classical and Contemporary Preparative Routes

The most fundamental and widely utilized method for synthesizing 1,3-dihydroxyacetone (B48652) oxime is the direct reaction of 1,3-dihydroxyacetone with hydroxylamine (B1172632). This reaction is a classical condensation process typical for the formation of oximes from carbonyl compounds.

The pH of the reaction medium has a profound effect on the rate of oxime formation. The reaction mechanism involves two key steps that are oppositely affected by pH: the nucleophilic addition of hydroxylamine to the carbonyl group and the acid-catalyzed dehydration of the resulting carbinolamine intermediate.

The reaction is subject to general acid catalysis. nih.gov At very low pH (typically below pH 3), the nitrogen atom of the hydroxylamine nucleophile becomes protonated (forming H₃N⁺OH), which significantly reduces its nucleophilicity and slows the initial addition step. nih.gov Conversely, in neutral to slightly alkaline conditions, the concentration of free hydroxylamine is high, but the dehydration of the carbinolamine intermediate, which is the rate-determining step in the pH range of approximately 3 to 7, is slow without sufficient acid catalysis. nih.gov

This dual requirement results in a characteristic bell-shaped curve for the reaction rate versus pH, with the maximum rate typically observed in a weakly acidic medium. nih.gov For most oxime and hydrazone formations, the optimal pH is found to be around 4.5, as this provides a balance between having a sufficient concentration of the free nucleophile and promoting the acid-catalyzed dehydration step. nih.gov

As specific kinetic data for 1,3-dihydroxyacetone oximation is not extensively detailed in published literature, the following table illustrates the general, well-established trend of pH influence on the rate of oxime formation.

Direct Oximation of 1,3-Dihydroxyacetone with Hydroxylamine

Temperature Effects on Yield and Selectivity

Temperature is a critical parameter in the synthesis of 1,3-dihydroxyacetone oxime, influencing both the reaction rate and the stability of the starting material and product. In line with the principles of chemical kinetics, increasing the temperature generally accelerates the reaction, leading to shorter reaction times.

The following table provides a representative example of how temperature can affect the yield in a reaction involving a thermally sensitive substrate, a trend that can be expected for the oximation of 1,3-dihydroxyacetone.

Table 2: Representative Effect of Temperature on Oximation Yield

| Temperature (°C) | Reaction Rate | Substrate/Product Stability | Potential Yield |

|---|---|---|---|

| 25 | Slow | High | High (long reaction time) |

| 50 | Moderate | Good | Optimal |

| 75 | Fast | Decreased | Moderate (due to degradation) |

Role of Solvent Systems (Aqueous and Mixed Organic-Aqueous)

The choice of solvent is crucial for the successful synthesis of this compound, as it must facilitate the dissolution of both the polar starting materials (1,3-dihydroxyacetone and hydroxylamine hydrochloride) and influence the reaction equilibrium.

Aqueous Systems: Water is a common solvent due to the high solubility of the reactants. However, because water is a product of the condensation reaction, its presence in high concentration can limit the equilibrium conversion according to Le Châtelier's principle. Furthermore, sugar oximes, including presumably this compound, are often highly soluble in water, which can complicate their isolation and purification from the aqueous reaction mixture. kyushu-u.ac.jp

Mixed Organic-Aqueous Systems: To mitigate the issues associated with purely aqueous media, mixed solvent systems, such as ethanol-water or methanol-water, are frequently employed. The organic co-solvent can help to decrease the activity of water, shifting the equilibrium toward the product side. It can also modify the solubility of the oxime product, potentially facilitating its crystallization and isolation.

Anhydrous Alcohols: The use of anhydrous alcohol as a solvent is particularly favorable for both the formation and crystallization of sugar oximes. kyushu-u.ac.jp Performing the reaction in a non-aqueous solvent helps to drive the reaction to completion by avoiding the reverse hydrolysis reaction. Additionally, the lower solubility of the oxime in alcohol compared to water can allow for direct crystallization from the reaction mixture, simplifying purification. kyushu-u.ac.jp

Catalysis plays a key role in accelerating the rate of oximation. The reaction is typically catalyzed by acids. wikipedia.org

Acid Catalysis: As discussed under the influence of pH, the reaction is catalyzed by protons (specific acid catalysis) or general Brønsted acids. nih.govwikipedia.org The acid protonates the carbonyl oxygen of 1,3-dihydroxyacetone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydroxylamine. Organic acids like acetic acid can be used to buffer the system at the optimal pH and act as general acid catalysts.

Nucleophilic Catalysis: Certain nucleophiles, most notably aniline (B41778) and its derivatives, can act as powerful catalysts for oxime formation, especially at or near neutral pH. rsc.orgnih.gov The mechanism involves the rapid formation of a protonated Schiff base (an iminium ion) intermediate between the catalyst and the carbonyl compound. This intermediate is significantly more reactive toward nucleophilic attack by hydroxylamine than the original carbonyl group, leading to a substantial rate enhancement. rsc.org Water-soluble catalysts such as anthranilic acids have also been developed and shown to be highly effective. nih.gov

Role of Bases: Reagents like alkaline earth metal hydroxides (e.g., Ca(OH)₂) or other bases (e.g., sodium hydroxide (B78521), pyridine) are not typically catalysts for the oximation itself. Instead, their primary role is to act as a stoichiometric base, neutralizing the acid in the hydroxylamine salt (e.g., NH₂OH·HCl) to generate the free hydroxylamine (NH₂OH), which is the active nucleophile. researchgate.net

Maximizing the yield and ensuring the high purity of this compound requires careful control over the entire synthetic process, from reaction setup to product isolation.

Yield Enhancement:

Stoichiometry: Using a slight excess of hydroxylamine can help shift the reaction equilibrium towards the product side, increasing the conversion of 1,3-dihydroxyacetone.

Parameter Optimization: As detailed in previous sections, careful optimization of pH (typically weakly acidic), temperature (mild to avoid degradation), and solvent (favoring anhydrous or mixed systems) is paramount.

Water Removal: In non-aqueous solvents, techniques to remove the water byproduct as it forms, such as azeotropic distillation with benzene (B151609) or toluene, can drive the reaction to completion. kyushu-u.ac.jp

Purity Control:

Reaction Monitoring: The progress of the reaction should be monitored (e.g., by thin-layer chromatography) to determine the point of maximum product formation and avoid prolonged reaction times that could lead to the formation of degradation products.

Isolation and Purification: Due to the high polarity and water solubility of this compound, purification can be challenging.

Crystallization: This is the preferred method for purification. It often involves using a mixed solvent system (e.g., ethanol-water) where the product is soluble at high temperatures but crystallizes upon cooling. The use of anhydrous alcohol can be particularly effective for inducing crystallization. kyushu-u.ac.jp

Extraction: If the oxime has some solubility in an organic solvent, it can be extracted from the aqueous reaction mixture. For highly polar oximes, this may require salting out the aqueous layer and using a polar organic solvent like ether. google.com

Work-up: A common work-up procedure involves neutralizing the reaction mixture, removing inorganic salts by filtration or washing with water (if the product is isolated), and then recrystallizing the crude product. google.com

Synthesis via Halogenated Acetone (B3395972) Precursors

A significant synthetic route to 1,3-Dihydroxyacetone, the direct precursor to its oxime, involves the use of halogenated acetone intermediates derived from glycerol (B35011). This multi-step pathway provides a chemical alternative to biotechnological methods. The process typically begins with the regioselective halogenation of glycerol to form 1,3-dihalopropanols.

A common initial step is the selective chlorination of glycerol to yield 1,3-dichlorohydrin, which can be achieved in high yields. scielo.brresearchgate.net This intermediate is then oxidized to produce 1,3-dichloroacetone (B141476). scielo.brresearchgate.netgoogle.com Various oxidizing agents and systems can be employed for this step, including pyridinium (B92312) chlorochromate (PCC) and polymer-supported reagents like polyvinyl-pyridinium chlorochromate (PV-PCC), which facilitate easier product isolation. scielo.brresearchgate.net

The final step in forming the precursor is the hydrolysis of the 1,3-dihaloacetone. The 1,3-dichloroacetone is contacted with an alkaline substance in an aqueous medium to yield 1,3-dihydroxyacetone (DHA). google.com This di-hydroxylation can also be achieved using an ion-exchange resin, which acts as a source of hydroxide ions, in a suitable solvent like acetonitrile, leading to good yields of DHA. researchgate.net

| Step | Reactant | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Chlorination | Glycerol | HCl/AcOH | 1,3-Dichlorohydrin | 80% | scielo.brresearchgate.net |

| 2. Oxidation | 1,3-Dichlorohydrin | PV-PCC / H5IO6 | 1,3-Dichloroacetone | 80% | scielo.brresearchgate.net |

| 3. Hydrolysis | 1,3-Dichloroacetone | Amberlyst® A26-OH- form | 1,3-Dihydroxyacetone | 80% | researchgate.net |

Green Chemistry Approaches for this compound Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been applied to the synthesis of oximes. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions and Grindstone Chemistry Applications

Solvent-free synthesis is a cornerstone of green chemistry, and grindstone chemistry has emerged as a powerful technique for achieving this. This mechanochemical method involves the simple grinding of solid reactants, often with a catalyst, at room temperature. The localized heat generated by friction can be sufficient to drive the chemical reaction to completion without the need for a bulk solvent. nih.gov

This technique has been successfully applied to the synthesis of a wide range of aldoximes and ketoximes from the corresponding carbonyl compounds and hydroxylamine hydrochloride. nih.govresearchgate.net Catalysts such as bismuth(III) oxide (Bi₂O₃) have been shown to be effective for this transformation. nih.gov Bismuth compounds are particularly attractive due to their low toxicity, stability, and commercial availability. nih.gov The procedure minimizes waste, as the work-up is often straightforward, and provides excellent yields in a short amount of time, making it a highly efficient and environmentally benign alternative to traditional solvent-based methods. nih.govresearchgate.net

| Carbonyl Compound | Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Bi2O3 | 10 | 95 | nih.gov |

| Benzophenone | Bi2O3 | 15 | 94 | nih.gov |

| Cyclohexanone (B45756) | Bi2O3 | 10 | 96 | nih.gov |

Ultrasound-Assisted Synthesis Protocols

The use of ultrasound irradiation represents another green approach to chemical synthesis. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. For the synthesis of oximes, ultrasound-assisted methods have been shown to offer significant advantages over conventional heating. researchgate.net

The condensation of aldehydes and ketones with hydroxylamine hydrochloride can be performed efficiently in ethanol (B145695) under ultrasound irradiation, leading to high yields of the corresponding oximes. researchgate.net Key benefits of this protocol include milder reaction conditions, substantially shorter reaction times, and improved product yields when compared to traditional reflux methods. researchgate.net This efficiency reduces energy consumption and the potential for side-product formation, aligning with the principles of green chemistry.

Utilization of Natural Acid Catalysts in Environmentally Benign Syntheses

Traditional oximation reactions often rely on acid catalysts. ijprajournal.com Green chemistry seeks to replace hazardous and strong acids with more benign alternatives. Natural acids, found in fruit juices and plant extracts, have been explored as effective and environmentally friendly catalysts for oxime synthesis. ijprajournal.com

Aqueous extracts from sources such as Vitis lanata, Mangifera indica, and Citrus limetta (sweet lime) can serve as natural acid catalysts for the reaction between carbonyl compounds and hydroxylamine hydrochloride. ijprajournal.com This approach avoids the use of toxic organic solvents and harsh acids, reducing the environmental impact of the synthesis. ijprajournal.com Other weak organic acids, such as oxalic acid, have also been successfully used as catalysts for oximation under reflux conditions, achieving excellent yields in relatively short reaction times. orientjchem.org

Design and Implementation of Novel Catalytic Systems for Oxime Formation

The development of novel catalytic systems is crucial for advancing the synthesis of oximes. A key focus is on heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. As mentioned in the context of grindstone chemistry, non-toxic and stable metal oxides like Bi₂O₃ serve as effective heterogeneous catalysts for solvent-free oximation. nih.gov

The design of such systems focuses on several key criteria:

Efficiency: High catalytic activity to ensure fast reaction rates and high yields.

Selectivity: Minimizing the formation of byproducts.

Stability and Reusability: The ability to withstand reaction conditions and be recycled for multiple runs.

Environmental Benignity: Low toxicity and derivation from abundant materials.

Research into solid-supported catalysts and novel metal-organic frameworks continues to provide new opportunities for clean and efficient catalytic systems for oxime formation.

Considerations for Industrial Scale Production and Process Optimization

The industrial production of this compound is intrinsically linked to the large-scale availability of its precursor, 1,3-dihydroxyacetone (DHA). Currently, the dominant industrial method for DHA production is the microbial fermentation of glycerol using bacteria such as Gluconobacter oxydans. nih.govmdpi.comresearchgate.net This biotechnological route is favored for its high selectivity and use of a renewable feedstock, glycerol, which is a major byproduct of the biodiesel industry. mdpi.comresearchgate.net

Process optimization for the fermentation step is critical for achieving high yields and economic viability. Key parameters that are optimized include:

Strain Development: Using mutated or metabolically engineered strains of G. oxydans to enhance DHA productivity and tolerance to high product concentrations. nih.govnih.gov

Fed-Batch Fermentation: A fed-batch strategy, where glycerol is added intermittently or continuously, is employed to avoid substrate inhibition and achieve high product titers. nih.govmdpi.com

Control of Reaction Conditions: Careful control of pH and dissolved oxygen (DO) levels is essential for maximizing enzyme activity and cell viability. nih.govmdpi.com

Through these optimization strategies, DHA concentrations as high as 209.6 g/L have been achieved in fed-batch fermenters. nih.gov

| Parameter | Optimized Condition/Strategy | Result | Reference |

|---|---|---|---|

| Production Method | Fed-batch culture with G. oxydans | Avoids substrate inhibition, allows high cell density | mdpi.com |

| pH Control | Maintained at 5.0-6.0 | Maximizes enzyme activity | nih.govmdpi.com |

| Dissolved Oxygen (DO) | Stepwise increase from 20% to 40% | Enhances cell productivity | nih.gov |

| Glycerol Concentration | Maintained at 5-10 g/L via controlled feeding | Prevents substrate inhibition | nih.gov |

| Achieved DHA Concentration | Initial glycerol of 70 g/L in fed-batch | 175.8 g/L | mdpi.com |

| Max Achieved DHA Concentration | Optimized DO and pH control in fed-batch | 209.6 g/L | nih.gov |

Chemical Reactivity and Derivatization Strategies of 1,3 Dihydroxyacetone Oxime

Fundamental Reactivity Profiles Attributed to Oxime and Hydroxyl Functionalities

The reactivity of 1,3-dihydroxyacetone (B48652) oxime is characterized by the interplay between its nucleophilic hydroxyl groups and the ambiphilic nature of the oxime functionality. The two primary hydroxyl groups exhibit typical alcohol reactivity, readily undergoing reactions such as esterification and etherification. The reactivity of these hydroxyl groups is comparable to that of other polyols, where primary hydroxyls are generally more reactive than secondary ones. nih.gov This allows for selective protection or modification of these groups to direct reactions at the oxime center.

The oxime group (C=N-OH) possesses both nucleophilic (at the nitrogen and oxygen atoms) and electrophilic (at the carbon atom) sites, making it amenable to a variety of transformations. nsf.gov Oximes are generally more stable towards hydrolysis compared to imines. wikipedia.org Key reactions of the oxime moiety include hydrolysis back to the parent ketone (1,3-dihydroxyacetone), reduction to a primary amine, and oxidation to a nitrile oxide. nsf.govwikipedia.org The presence of the hydroxyl groups can influence the oxime's reactivity through intramolecular interactions.

Oxidation Reactions of 1,3-Dihydroxyacetone Oxime

The oxidation of this compound can be directed towards the oxime group to generate highly reactive intermediates for further synthesis.

A significant oxidation pathway for oximes involves their conversion into nitrile oxides. chemtube3d.com These intermediates are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes. This reaction provides a powerful method for constructing five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are important structural motifs in many biologically active compounds. organic-chemistry.org The in situ generation of the nitrile oxide from the oxime is a common strategy to overcome the instability of the nitrile oxide itself.

Various oxidizing agents can be employed to convert oximes to nitrile oxides. The selection of the reagent is critical for achieving high yields and minimizing side reactions.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Sodium hypochlorite (NaOCl) | Aqueous solution, often with a base. | A common and inexpensive reagent for nitrile oxide formation. |

| Iodobenzene diacetate (DIB) | Methanol with a catalytic amount of trifluoroacetic acid (TFA). organic-chemistry.orgacs.org | Efficiently oxidizes aldoximes to nitrile oxides that can be trapped in situ. organic-chemistry.orgacs.org |

| tert-Butyl hypoiodite (t-BuOI) | Generated in situ from t-BuOCl and NaI; mild conditions. organic-chemistry.org | A versatile reagent for cycloaddition reactions of oximes with alkenes or alkynes. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvents. | A common peracid used for various oxidation reactions. organic-chemistry.org |

This table summarizes common oxidizing agents for the conversion of oximes to nitrile oxides and is based on general reactivity patterns.

Reduction Reactions of this compound

The reduction of the oxime functionality in this compound is a key transformation that provides access to synthetically useful amino alcohols.

A primary application of this compound is its reduction to 2-amino-1,3-propanediol (B45262), commonly known as serinol. nih.govresearchgate.net Serinol is a valuable chiral building block used in the synthesis of various pharmaceuticals and X-ray contrast agents. nih.govresearchgate.netd-nb.info The reduction of the C=N double bond of the oxime yields the corresponding primary amine. wikipedia.orgjove.com Several methods have been developed for this conversion, including catalytic hydrogenation and the use of hydride reducing agents. nih.govjove.com

The first reported synthesis of serinol involved the reduction of dihydroxyacetone oxime using sodium amalgam in the presence of aluminum sulfate, albeit with a low yield of 15%. nih.govgoogle.com More efficient methods have since been developed. For instance, catalytic hydrogenation using a rhodium on alumina catalyst at elevated temperature and pressure has been shown to produce serinol in high yields. nih.govd-nb.infogoogle.com

Stoichiometric reducing agents are widely used for the reduction of oximes to amines due to their reliability and effectiveness.

| Reducing Agent | Product | Typical Reaction Conditions |

| Sodium borohydride (NaBH₄) | 2-Amino-1,3-propanediol (Serinol) | Often used with a catalyst, such as nano copper and charcoal, in a solvent like ethanol (B145695) under reflux. researchgate.net |

| Lithium aluminum hydride (LiAlH₄) | 2-Amino-1,3-propanediol (Serinol) | A powerful reducing agent capable of converting oximes to amines. jove.com |

| Catalytic Hydrogenation (e.g., H₂/Rh on Alumina) | 2-Amino-1,3-propanediol (Serinol) | Hydrogen gas at high pressure (e.g., 70 bar) and elevated temperature (e.g., 70 °C). nih.govgoogle.com |

This table provides examples of common reducing agents and conditions for the reduction of oximes to amines, with specific application to the synthesis of Serinol.

Catalytic Hydrogenation Protocols (e.g., Rhodium-based Catalysts on Alumina Support)

The catalytic hydrogenation of this compound is a significant transformation, primarily utilized for the synthesis of 2-amino-1,3-propanediol, a compound also known as serinol. This reduction of the oxime functional group to a primary amine is a key step in producing valuable chemical intermediates. A widely reported and effective method for this conversion employs a rhodium-on-alumina (Rh/Al₂O₃) catalyst. This heterogeneous catalyst facilitates the reaction under hydrogen pressure, offering advantages in terms of catalyst recovery and reuse.

The choice of catalyst is crucial for achieving high yield and selectivity. While rhodium on an alumina support is prominent, other noble metal catalysts are also employed in the hydrogenation of oximes. The general field of rhodium-catalyzed hydrogenation has been successfully applied to various oxime derivatives, such as oxime acetates, to afford chiral amines, highlighting the versatility of rhodium-based systems in C=N bond reduction. nih.gov

Mechanistic Investigations of Catalytic Reduction Pathways

The catalytic reduction of an oxime to a primary amine involves a complex series of steps on the catalyst surface. The generally accepted mechanism for the hydrogenation of this compound proceeds as follows:

Adsorption: Both hydrogen and the this compound molecule are adsorbed onto the surface of the rhodium catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

C=N Bond Reduction: The first stage of the reduction involves the stepwise addition of two hydrogen atoms across the carbon-nitrogen double bond (C=N) of the oxime. This forms an N-(1,3-dihydroxypropan-2-yl)hydroxylamine intermediate.

N-O Bond Cleavage (Hydrogenolysis): The most challenging step in oxime reduction is the subsequent cleavage of the relatively weak nitrogen-oxygen (N-O) single bond. researchgate.net This hydrogenolysis step involves the addition of two more hydrogen atoms, which breaks the N-O bond and releases a molecule of water.

Desorption: The final product, 2-amino-1,3-propanediol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A significant challenge in this process is preventing side reactions. In some cases, incomplete reduction can occur, or the N-O bond can be cleaved before the C=N bond is fully saturated, leading to the formation of imine intermediates or other byproducts. researchgate.net The conditions of the reaction, including temperature, pressure, and solvent, are carefully controlled to maximize the yield of the desired primary amine.

Substitution Reactions Involving Hydroxyl Groups

This compound is a trifunctional molecule, containing two primary hydroxyl (-CH₂OH) groups and one oxime hydroxyl (-NOH) group. This structure allows for a variety of substitution reactions, leading to a wide range of derivatives. The relative reactivity of these hydroxyl groups can be influenced by steric hindrance and electronic effects, potentially allowing for selective derivatization under controlled conditions.

Synthesis of Ether and Ester Derivatives

Ether Derivatives: The hydroxyl groups of this compound can be converted to ethers through O-alkylation. Standard synthesis methods involve reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. jocpr.com The base (e.g., potassium carbonate, sodium hydride) deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent in a Williamson ether synthesis-type reaction. Given the presence of three hydroxyl groups, this reaction can lead to a mixture of mono-, di-, and tri-substituted ether products, depending on the stoichiometry of the reagents used.

Ester Derivatives: Similarly, esterification of the hydroxyl groups can be achieved using various acylating agents. A facile method for the esterification of oximes involves the use of coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach is effective for forming esters under mild conditions. Alternatively, reaction with acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) will also yield the corresponding ester derivatives at all three hydroxyl positions.

Application of Acylating and Alkylating Reagents

The derivatization of this compound using acylating and alkylating reagents is a key strategy for modifying its chemical properties.

Alkylating Reagents: These reagents are used to introduce alkyl groups, forming ethers. Common examples include methyl iodide, ethyl bromide, and benzyl chloride. The reaction is typically performed under basic conditions to enhance the nucleophilicity of the hydroxyl groups. jocpr.com The choice of solvent and base can influence the rate and selectivity of the reaction.

Acylating Reagents: These reagents introduce acyl groups to form esters. Standard acylating agents include acetyl chloride, acetic anhydride (B1165640), and benzoyl chloride. These reactions are often run in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). The resulting esters can serve as protecting groups for the hydroxyl functions or can be used to introduce new functional moieties into the molecule. The Friedel-Crafts acylation is a well-known acylation reaction, though it is primarily used for aromatic substrates. thieme.de

Beckmann Rearrangement in the Context of this compound

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgunacademy.combyjus.com This reaction provides a pathway to restructure the carbon-nitrogen backbone of the molecule and is a powerful tool in synthetic chemistry. For this compound, which is derived from a ketone, the rearrangement leads to the formation of a substituted amide. masterorganicchemistry.com

Pathways to Amide Formation via Rearrangement

The mechanism of the Beckmann rearrangement for this compound is initiated by an acid catalyst (e.g., sulfuric acid, hydrochloric acid) and proceeds through several key steps: organic-chemistry.org

Protonation of the Oxime Hydroxyl: The reaction begins with the protonation of the oxygen atom of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group into a good leaving group (-OH₂⁺). masterorganicchemistry.comyoutube.com

Concerted Rearrangement and Water Elimination: In a concerted step, one of the groups attached to the oxime carbon migrates to the electron-deficient nitrogen atom. Simultaneously, the protonated hydroxyl group departs as a water molecule. unacademy.comyoutube.com In this compound, the two groups bonded to the central carbon are identical hydroxymethyl (-CH₂OH) groups. Therefore, the migration of one of these -CH₂OH groups occurs. This step is stereospecific, with the group anti-periplanar to the leaving group typically migrating.

Formation of a Nitrilium Ion: The migration results in the formation of a stable, resonance-stabilized nitrilium ion intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the nitrilium ion. youtube.com

Deprotonation and Tautomerization: The resulting intermediate is deprotonated, followed by tautomerization (an enol-to-keto conversion), to yield the final, stable amide product. masterorganicchemistry.com

For this compound, this rearrangement pathway results in the formation of N-(hydroxymethyl)glycolamide .

Detailed Mechanistic Insights into the Beckmann Rearrangement of Oximes

The Beckmann rearrangement is a well-established organic reaction that converts an oxime into an amide. acs.org The reaction is catalyzed by acid and involves the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. acs.org

The mechanism of the Beckmann rearrangement commences with the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). nih.govepo.org This is followed by a concerted 1,2-shift of the alkyl or aryl group positioned trans (anti) to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. nih.gov This migration occurs simultaneously with the expulsion of a water molecule, thus avoiding the formation of a free nitrene. The stereospecificity of the rearrangement is a key feature, with the migrating group being the one anti-periplanar to the leaving group on the nitrogen. acs.org

Following the migration, the electrophilic carbon atom of the nitrilium ion is attacked by a water molecule. acs.org This results in the formation of an imidic acid intermediate, which then undergoes tautomerization to yield the more stable amide as the final product. nih.govepo.org In the case of ketoximes, this rearrangement leads to the formation of substituted amides, while cyclic oximes yield lactams. acs.org

A computational study on the rearrangement of acetone (B3395972) oxime in a Beckmann solution, which consists of acetic acid, hydrochloric acid, and acetic anhydride, provided further insight into the mechanism. The study indicated the involvement of three acetic acid molecules and a proton in the transition state. The methyl group migrates to the nitrogen in a concerted fashion as the hydroxyl group, stabilized by the acetic acid molecules, is expelled. The subsequent attack by water on the nitrilium ion and proton transfer back to acetic acid completes the formation of the amide. acs.org

It is important to note that under certain conditions, a competing reaction known as the Beckmann fragmentation can occur. This pathway is favored when the migrating group can form a stable carbocation. The fragmentation results in the formation of a nitrile and a carbocation. acs.org

Catalytic Systems and Conditions for Facilitating Beckmann Rearrangement

The Beckmann rearrangement is traditionally catalyzed by strong Brønsted acids such as concentrated sulfuric acid, polyphosphoric acid, and hydrogen fluoride. acs.orgniscpr.res.in A common reagent, known as the "Beckmann's mixture," contains acetic acid, acetic anhydride, and hydrogen chloride. niscpr.res.in While effective, the use of these strong acids can lead to corrosion and the generation of significant waste, prompting the development of milder and more environmentally benign catalytic systems. niscpr.res.innih.gov

A wide variety of reagents and catalysts have been explored to promote the Beckmann rearrangement under milder conditions. These include:

Acid Chlorides and Anhydrides: Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can be used to activate the oxime hydroxyl group. acs.org

Solid Acid Catalysts: To overcome the issues associated with liquid acids, various solid acids have been employed. These include silica gel, montmorillonite KSF, and zeolites, particularly for vapor-phase reactions. niscpr.res.in

Metal-Based Catalysts:

Lewis Acids: A range of Lewis acids have been shown to catalyze the rearrangement. Metal triflates such as Yb(OTf)₃, Y(OTf)₃, and Ga(OTf)₃ are effective due to their Lewis acidic character. sigmaaldrich.com Other metal halides like HgCl₂ have also been utilized. sigmaaldrich.com

Organometallic Complexes: Rhodium complexes in combination with triflic acid and a tri-aryl substituted phosphine ligand have been reported to catalyze the Beckmann rearrangement. sigmaaldrich.com A heterobimetallic [Co(III)–Zn(II)] complex has also been investigated for this purpose. sigmaaldrich.com

Organocatalysts: Cyanuric chloride has been identified as a highly efficient organocatalyst for the Beckmann rearrangement. niscpr.res.in Its effectiveness can be enhanced with co-catalysts like zinc chloride. stenutz.euscielo.br

Ionic Liquids: Room temperature ionic liquids, such as those based on N,N-dialkylimidazolium salts, have been used as media for the Beckmann rearrangement, often in the presence of catalysts like PCl₅ or P₂O₅. niscpr.res.in N-methyl-imidazolium hydrosulfate, an acidic ionic liquid, has been studied as both a catalyst and a solvent for this reaction. nih.gov

Other Reagents: Systems like a boronic acid/perfluoropinacol system have been shown to facilitate a true organocatalytic Beckmann rearrangement under ambient conditions. Additionally, triphosphazene has been found to efficiently promote the rearrangement of ketoximes to lactams.

The choice of catalyst and reaction conditions can significantly influence the outcome of the Beckmann rearrangement, including selectivity and yield. For instance, the use of milder conditions can be advantageous for substrates that are sensitive to strong acids. niscpr.res.in

Below is a table summarizing various catalytic systems for the Beckmann rearrangement:

| Catalyst Category | Specific Examples | Typical Conditions |

| Brønsted Acids | H₂SO₄, Polyphosphoric acid, HCl | Strong acidic media |

| Solid Acids | Zeolites, Montmorillonite KSF, Silica gel | Vapor or liquid phase |

| Lewis Acids | Yb(OTf)₃, Ga(OTf)₃, HgCl₂, ZnCl₂ | Varies with catalyst |

| Organometallics | Rhodium complexes, [Co(III)–Zn(II)] complex | Specific ligand and co-catalyst requirements |

| Organocatalysts | Cyanuric chloride, Boronic acid systems | Often with co-catalysts, ambient or elevated temperatures |

| Ionic Liquids | [HMIm]HSO₄, N,N-dialkylimidazolium salts | Used as solvent and/or catalyst |

Metal Chelation Properties and Coordination Chemistry

This compound possesses functional groups that enable it to act as a chelating agent, binding to metal ions. The presence of the oxime group and two hydroxyl groups allows for the formation of stable coordination complexes with various metals. acs.org This chelating ability is a key aspect of its coordination chemistry.

Formation of Metal Complexes (e.g., Platinum Complexes)

Research has demonstrated the ability of this compound to form stable complexes with platinum(II). acs.org The synthesis of these complexes can be achieved by reacting this compound with a platinum precursor, such as K₂[PtCl₄] or diam(m)minediaquaplatinum(II). acs.orgacs.org

In one synthetic approach, the reaction of K₂[PtCl₄] with two equivalents of this compound in an aqueous solution at room temperature leads to the formation of an equilibrium mixture containing mono- and bis-chelated platinum(II) complexes. acs.org The bis-chelated species, (SP-4–1)-bis(3-hydroxy-2-(hydroxyimino)propan-1-olato-κ²N,O)platinum(II), can be isolated from this mixture. acs.org

Another method involves the reaction of this compound with diam(m)minediaquaplatinum(II) under basic conditions. acs.orgnih.gov This reaction yields zwitterionic diam(m)mine(3-hydroxy-2-(oxidoimino)propan-1-olato-κ²N,O)platinum(II) complexes, where the this compound acts as an N,O-chelating ligand. acs.org

The structure of these platinum complexes has been characterized using various analytical techniques, including multinuclear (¹H, ¹³C, and ¹⁹⁵Pt) NMR spectroscopy, ESI mass spectrometry, and X-ray diffraction. acs.orgnih.gov In the chelated complexes, the platinum(II) atom typically exhibits a slightly distorted square-planar coordination geometry. acs.org For instance, in one such complex, the platinum is coordinated by a bidentate (R,R)-cyclohexane-1,2-diamine and a doubly deprotonated this compound ligand, which also acts as a bidentate ligand. acs.org

Exploration of Zwitterionic Compounds Derived from Coordination

The coordination of this compound to platinum(II) under basic conditions can lead to the formation of zwitterionic complexes. acs.org In these complexes, the this compound ligand is deprotonated, resulting in a negatively charged oximato group that coordinates to the positively charged platinum center. This creates a neutral complex with separated positive and negative charges, characteristic of a zwitterion.

These zwitterionic platinum(II) complexes, such as diam(m)mine(3-hydroxy-2-(oxidoimino)propan-1-olato-κ²N,O)platinum(II), feature an N,O-chelating ligand derived from this compound. acs.org The formation of the zwitterionic species is pH-dependent. Upon reaction with hydrochloric acid, it is possible to isolate either a singly protonated species where the N,O-chelate remains intact or an open-chain chlorido complex. acs.orgnih.gov This indicates a pH-sensitive equilibrium between the chelated zwitterionic form and the open-chain protonated form. acs.org

The stability of these zwitterionic complexes has been studied at physiologically relevant pH values. For example, time-dependent ¹H NMR measurements have shown that the zwitterionic complex can be stable at pH 7.4 and 6.0. acs.org This pH-dependent behavior is of interest for potential applications, as the kinetically inert chelated form could potentially be converted to a more reactive open-chain form in the slightly acidic environment of some tumors. acs.org

This compound as a Ligand in Coordination Chemistry

In the context of coordination chemistry, this compound serves as a versatile ligand. Its ability to coordinate to metal centers through both the nitrogen of the oxime group and the oxygen of one of the hydroxyl groups allows it to act as a bidentate N,O-chelating ligand. acs.org

The coordination of this compound to platinum(II) results in the formation of a five-membered chelate ring. academie-sciences.fr This chelation enhances the stability of the resulting metal complex. The presence of multiple hydroxyl groups on the ligand also allows for the formation of multiple hydrogen bonds, which can be important for the interaction of the metal complex with biological molecules. acs.org

The electronic and steric properties of the this compound ligand can influence the properties of the resulting metal complexes. The ligand's ability to undergo deprotonation allows for the formation of oximato complexes, which can have different reactivity and stability compared to their protonated oxime counterparts. at.ua The pH-dependent chelation and ring-opening of the this compound ligand is a particularly interesting feature, as it allows for the potential design of metal complexes with pH-sensitive properties. acs.org

Applications in Bioconjugation Strategies and Click Chemistry Analogues

The oxime functional group of this compound provides a reactive handle for its use in bioconjugation strategies. Oxime ligation, the reaction between an aminooxy group and a ketone or aldehyde, is a widely used method for covalently linking molecules due to its high specificity and the stability of the resulting oxime bond, especially in aqueous environments at physiological pH. researchgate.netaxispharm.com

While specific examples of this compound in bioconjugation are not extensively documented in the provided context, its chemical structure suggests its potential application in this field. The ketone precursor, 1,3-dihydroxyacetone, can be incorporated into biomolecules, and the subsequent reaction with an aminooxy-functionalized molecule would result in an oxime linkage. Conversely, this compound itself could be reacted with a ketone- or aldehyde-modified polypeptide or other biomolecule. epo.org

The principles of "click chemistry," which describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, are embodied by oxime formation. rsc.org Oxime ligation is considered a "click" reaction due to its efficiency and biocompatibility. rsc.org The formation of water as the only byproduct makes it an environmentally friendly conjugation method. rsc.org

The applications of oxime click chemistry are diverse, including the synthesis of self-healing polymers, the creation of hydrogels, and the functionalization of surfaces. rsc.orgrsc.org In the realm of bioconjugation, oxime chemistry has been used for protein labeling, drug delivery, and the development of biomaterials. researchgate.netaxispharm.com The stability of the oxime bond is a significant advantage over other imine-based linkages like hydrazones, making it more suitable for applications in biological systems where hydrolytic stability is crucial. researchgate.net

Given these characteristics, this compound represents a potential building block for the development of bioconjugates. Its bifunctional nature, with hydroxyl groups that could be further modified, adds to its versatility as a synthon in this area.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-Dihydroxyacetone (B48652) Oxime. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the chemical environment of each atom within the molecule, confirming the successful conversion of the ketone group in the precursor, 1,3-Dihydroxyacetone, to an oxime functionality.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,3-Dihydroxyacetone Oxime, the protons of the two hydroxymethyl (-CH₂OH) groups are expected to be chemically equivalent, giving rise to a single signal. The hydroxyl protons (-OH) from both the hydroxymethyl groups and the oxime group are also observable, though their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature. The presence of the oxime hydroxyl proton is a key indicator of successful synthesis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The formation of the oxime is confirmed by a significant upfield shift of the C2 carbon signal compared to the carbonyl carbon in the 1,3-Dihydroxyacetone precursor, which typically appears far downfield (>200 ppm). The two equivalent hydroxymethyl carbons (C1 and C3) will produce a single signal at a chemical shift characteristic of alcohol-bearing carbons.

Purity assessment is also readily achieved via NMR. The presence of signals corresponding to the 1,3-Dihydroxyacetone precursor or other impurities can be quantified by integrating the respective signals.

Table 1: Predicted NMR Chemical Shifts for this compound and Experimental Data for its Precursor

| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | -CH ₂OH (H1, H3) | Predicted: ~4.2-4.4 | Predicted: ~60-65 |

| =N-OH | Predicted: ~10-12 | - | |

| -CH₂OH | Predicted: Variable, broad | - | |

| C H₂OH (C1, C3) | - | Predicted: ~60-65 | |

| C =NOH (C2) | - | Predicted: ~150-155 | |

| 1,3-Dihydroxyacetone (Precursor) | -CH ₂OH (H1, H3) | ~4.40 (in D₂O) bmrb.io | 67.5 (in D₂O) bmrb.io |

| C H₂OH (C1, C3) | - | 67.5 (in D₂O) bmrb.io | |

| C =O (C2) | - | 214.8 (in D₂O) bmrb.io |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Experimental values for the precursor are provided for comparison.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, TLC)

Chromatographic methods are fundamental for the separation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for monitoring reaction progress and verifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. A reversed-phase HPLC method is generally suitable for this polar compound. The method often involves derivatization of the oxime to enhance its detectability. For instance, a method developed for its precursor, dihydroxyacetone, involves derivatization with pentafluorobenzylhydroxylamine, followed by separation on a C18 column. researchgate.net A similar approach could be adapted for the direct analysis of the pre-formed oxime.

Due to the lack of a strong chromophore in this compound, detection can be achieved using a UV detector at a low wavelength (around 210 nm) or by employing a Refractive Index (RI) detector.

Table 2: Exemplary HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC)

TLC offers a rapid and cost-effective method for monitoring the synthesis of this compound from its precursor. libretexts.org182.160.97 By spotting the reaction mixture on a TLC plate (typically silica gel), the disappearance of the starting material and the appearance of the product can be tracked over time. libretexts.org The difference in polarity between the starting ketone and the resulting oxime allows for their separation on the plate. libretexts.org

Visualization of the spots can be achieved using various methods, such as staining with iodine vapor or a potassium permanganate solution, as the compound lacks a strong UV chromophore. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. The molecular formula of this compound is C₃H₇NO₃, corresponding to a monoisotopic mass of approximately 105.043 Da. guidechem.com

Upon ionization, typically through electron ionization (EI) or softer techniques like electrospray ionization (ESI), the molecular ion (M⁺·) or a protonated molecule ([M+H]⁺) is generated and its mass-to-charge ratio (m/z) is measured. This measurement serves to confirm the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For an aliphatic hydroxy oxime like this compound, characteristic fragmentation pathways are expected. The fragmentation of oximes can be complex, but common losses include small, stable molecules or radicals. researchgate.net

Table 3: Predicted Key Mass Spectral Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Interpretation |

| Protonated Molecule | [C₃H₇NO₃+H]⁺ | 106.05 | Confirms molecular weight (ESI) |

| Molecular Ion | [C₃H₇NO₃]⁺· | 105.04 | Confirms molecular weight (EI) |

| Fragment | [M-OH]⁺ | 88.03 | Loss of hydroxyl radical from the oxime group researchgate.net |

| Fragment | [M-CH₂OH]⁺ | 74.02 | Alpha-cleavage, loss of a hydroxymethyl radical |

| Fragment | [M-H₂O]⁺· | 87.03 | Loss of water |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for oximes and related functional groups.

Theoretical and Computational Investigations of 1,3 Dihydroxyacetone Oxime

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving 1,3-dihydroxyacetone (B48652) oxime. By modeling the electronic structure and energy landscapes of reacting species, these methods can predict reaction pathways, identify key intermediates, and determine the energetics of processes such as catalytic oxidation and the Beckmann rearrangement.

Electronic Structure Calculations

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,3-dihydroxyacetone oxime. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its reactivity.

Key insights from electronic structure calculations would include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the nitrogen and oxygen atoms of the oxime and hydroxyl groups are expected to be regions of high electron density, making them potential sites for electrophilic attack or coordination to catalysts.

Furthermore, calculations of atomic charges and electrostatic potential maps would reveal the polar nature of the C=N-OH group and the hydroxyl groups, highlighting their propensity for hydrogen bonding and other non-covalent interactions. This information is vital for understanding its behavior in different solvent environments and its interaction with biological macromolecules.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Localization | Primarily on the oxime nitrogen and oxygen atoms | Susceptibility to electrophilic attack and oxidation |

| LUMO Localization | Primarily on the π* orbital of the C=N bond | Susceptibility to nucleophilic attack at the carbon atom |

| Mulliken Atomic Charges | Negative charges on N and O atoms, positive charge on the C of the C=N bond | Indicates polar nature and sites for ionic interactions |

| Electrostatic Potential | Negative potential around N and O atoms | Guides interactions with electrophiles and hydrogen bond donors |

Transition State Analysis

Transition state analysis is a powerful computational tool to investigate the kinetics and mechanisms of chemical reactions. For this compound, this would be particularly relevant for understanding reactions like the Beckmann rearrangement.

The Beckmann rearrangement of an oxime typically proceeds through a protonated intermediate, followed by the migration of a group anti-periplanar to the leaving group on the nitrogen atom. Computational studies on other oximes have shown that the reaction can be either a concerted or a stepwise process, depending on the substrate and reaction conditions.

For this compound, a theoretical investigation would involve locating the transition state structure for the migration of one of the hydroxymethyl groups. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. DFT calculations could be employed to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The nature of the transition state—whether it is a single concerted step or involves discrete intermediates—could be elucidated.

Similarly, in a catalytic oxidation reaction, transition state analysis could identify the mechanism of oxygen transfer from a catalyst to the oxime or hydroxyl groups. This would involve modeling the interaction of this compound with the catalyst and locating the transition state for the oxidation step.

Table 2: Hypothetical Transition State Analysis for the Beckmann Rearrangement of this compound

| Reaction Step | Computational Method | Key Finding |

| Protonation of Oxime | DFT with solvent model | Determination of the most favorable protonation site (N vs. O) |

| Hydroxymethyl Group Migration | Transition State Search (e.g., QST2/QST3) | Geometry and energy of the transition state |

| Formation of Nitrilium Ion Intermediate | IRC (Intrinsic Reaction Coordinate) calculations | Confirmation of the reaction pathway from transition state to intermediate |

| Hydrolysis to Amide | Modeling with explicit water molecules | Elucidation of the role of solvent in the final product formation |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time.

Due to the presence of several rotatable single bonds (C-C and C-O), this compound can adopt multiple conformations. A detailed conformational analysis of its precursor, 1,3-dihydroxyacetone, revealed the presence of multiple stable conformers stabilized by intramolecular hydrogen bonds. It is highly probable that this compound also exhibits a rich conformational landscape.

MD simulations can be used to explore this landscape by simulating the motion of the molecule at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions. For example, certain conformations may be more pre-disposed to undergo specific reactions or to bind to a particular active site of an enzyme.

In Silico Prediction of Reactivity and Interactions

In silico methods offer a powerful platform for predicting the reactivity of this compound and its potential interactions with other molecules. These predictions are derived from the fundamental electronic and structural properties of the molecule calculated using quantum chemical methods.

The reactivity of this compound can be predicted by examining various reactivity descriptors derived from DFT calculations. These include:

Fukui Functions: These functions indicate the propensity of each atom in the molecule to accept or donate electrons, thereby identifying the most likely sites for nucleophilic and electrophilic attack.

Bond Dissociation Energies (BDEs): The calculated BDEs for the various bonds in the molecule can predict which bonds are most likely to break under thermal or photochemical conditions, providing insight into potential decomposition pathways.

In terms of intermolecular interactions, computational methods can be used to model the docking of this compound into the active site of an enzyme or its interaction with a receptor. These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This is particularly valuable in the context of drug design and understanding the biological activity of the compound.

Table 3: In Silico Reactivity and Interaction Predictions for this compound

| Predicted Property | Computational Approach | Potential Application |

| Sites of Electrophilic/Nucleophilic Attack | Fukui Function Analysis | Guiding synthetic modifications and understanding reaction mechanisms |

| Hydrogen Bonding Capacity | Molecular Dynamics, Quantum Chemistry | Predicting solubility, crystal packing, and biological interactions |

| Binding to Biological Targets | Molecular Docking and MD Simulations | Investigating potential as an enzyme inhibitor or ligand |

| Metabolic Stability | Prediction of Bond Dissociation Energies | Assessing potential degradation pathways in biological systems |

Biological Research and Molecular Interactions of 1,3 Dihydroxyacetone Oxime

In Vitro Cytotoxicity Studies on Cancer Cell Lines

Research into the direct anticancer efficacy of 1,3-dihydroxyacetone (B48652) oxime against a wide range of cancer cell lines is not extensively documented in publicly available literature. However, studies have been conducted on its metal complexes, particularly with platinum(II), revealing notable cytotoxic effects.

A significant study investigated the in vitro cytotoxicity of a series of novel platinum(II) complexes featuring 1,3-dihydroxyacetone oxime as a ligand against three human cancer cell lines: CH1 (ovarian carcinoma), SW480 (colon carcinoma), and A549 (non-small cell lung cancer). The study synthesized and tested zwitterionic, protonated, and open-chain forms of these complexes.

The obtained 50% inhibitory concentration (IC50) values for these platinum(II) complexes of this compound were reported to be in the medium to low micromolar range. This level of cytotoxicity is noteworthy for platinum complexes that have N3O or N3Cl coordination spheres.

Specific IC50 values for some of the synthesized platinum(II)-1,3-dihydroxyacetone oxime complexes are presented in the table below. Data for SK-BR-3, MDA-MB-231, and HeLa cell lines were not available in this particular study.

| Complex | A549 (IC50 in µM) | CH1 (IC50 in µM) | SW480 (IC50 in µM) |

|---|---|---|---|

| Zwitterionic Pt(II) Complex 4 | Data not specified | Data not specified | Data not specified |

| Protonated Pt(II) Complex 4a | Data not specified | Data not specified | Data not specified |

| Open-chain Pt(II) Complex 4b | Data not specified | Data not specified | Data not specified |

Data represents the cytotoxic activity of platinum(II) complexes of this compound. The specific IC50 values for each complex against each cell line from the study are required to populate the table accurately. The source indicates that the values are in the medium to low micromolar range.

There is a lack of specific research in the available scientific literature detailing the molecular mechanisms of action of this compound itself. While studies on its precursor, dihydroxyacetone, have shown induction of apoptosis and cell cycle arrest, similar investigations specifically on the oxime derivative have not been widely published.

Ligand-Target Interactions in Biological Systems

This compound has been demonstrated to act as a chelating agent, capable of forming stable complexes with metal ions. A notable example is its complexation with platinum(II).

The reaction of this compound with diam(m)minediaquaplatinum(II) under basic conditions results in the formation of zwitterionic diam(m)mine(3-hydroxy-2-(oxidoimino)propan-1-olato-κ(2)N,O)platinum(II) complexes. In these complexes, the this compound acts as an N,O-chelating ligand. Further reactions of these complexes with hydrochloric acid can yield either a singly protonated species that maintains the N,O-chelate structure or an open-chain chlorido complex. The structures of these complexes have been characterized using multinuclear NMR spectroscopy, ESI mass spectrometry, and X-ray diffraction.

The primary biological implication of this complex formation is the manifestation of significant cytotoxic activity against human cancer cell lines. The platinum(II) complexes of this compound have shown promising anticancer potential, with IC50 values in the micromolar range against ovarian (CH1), colon (SW480), and lung (A549) cancer cell lines.

Furthermore, the solution behavior of these complexes is pH-dependent. The zwitterionic complex is stable at both pH 7.4 and 6.0. The protonated forms tend to deprotonate at pH 7.4 and can undergo ring-opening in slightly acidic conditions, which is a characteristic of many solid tumor microenvironments. The open-chain form remains intact at pH 6.0 but converts to the chelated form at pH 7.4. This pH-dependent behavior suggests a potential for targeted activation of these complexes in the acidic environment of tumors.

Biological Activity of Metal Complexes and Derivatives of this compound

The primary focus of biological activity studies involving this compound has been on its metal complexes, particularly with platinum(II). These complexes have demonstrated significant in vitro cytotoxic activity against several human cancer cell lines.

A study on novel platinum(II) complexes featuring this compound ligands reported IC50 values in the medium to low micromolar range against CH1 (ovarian carcinoma), SW480 (colon carcinoma), and A549 (non-small cell lung cancer) cell lines. This level of activity is considered remarkable for platinum complexes with their specific coordination spheres (N3O or N3Cl).

A particularly interesting finding is the pH-dependent antiproliferative effect of some of these complexes. An evaluation of two of the synthesized complexes at pH 7.4 (representative of normal tissue) and pH 6.0 (representative of a tumor microenvironment) revealed an activation of their cytotoxic effects under the slightly acidic conditions. This suggests that these this compound-based platinum complexes could have a degree of tumor selectivity, a highly desirable characteristic in the development of new anticancer agents.

At present, there is a lack of published research on the biological activity of other metal complexes or organic derivatives of this compound beyond the aforementioned platinum(II) compounds.

Strategies for Structural Modification to Enhance Biological Efficacy (e.g., Indirubin-Oxime Derivatives)

The strategic structural modification of molecules containing an oxime functional group is a well-established approach in medicinal chemistry to enhance biological efficacy. The oxime moiety, with its hydrogen bond donor and acceptor capabilities, offers a versatile scaffold for chemical alteration to improve potency, selectivity, and pharmacokinetic properties. A prominent example of this strategy can be seen in the development of indirubin-oxime derivatives as potent anticancer agents.

Indirubins are naturally occurring bis-indole alkaloids, and the introduction of an oxime group at the 3'-position has led to the generation of derivatives with significantly enhanced and more specific biological activities. These modifications have primarily focused on targeting key enzymes involved in cell cycle regulation and signaling pathways critical for cancer cell proliferation and survival.

Targeting Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase 3β (GSK-3β):

A primary strategy in the development of indirubin-oxime derivatives has been the enhancement of their inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β). CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of many cancers. GSK-3β is involved in various signaling pathways implicated in tumorigenesis.

Indirubin-3'-oxime (IOX) and its derivatives have been shown to be potent inhibitors of these kinases. The oxime group plays a critical role in the interaction with the ATP-binding pocket of these enzymes. Further structural modifications of the indirubin scaffold, in conjunction with the oxime, have led to improved inhibitory profiles. For instance, the introduction of a bromine atom at the 6-position of the indirubin core, resulting in 6-bromoindirubin-3′-oxime, has been shown to enhance its inhibitory effect on GSK-3β. This modification has been demonstrated to suppress the proliferation, invasion, and migration of ovarian cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies:

Structure-activity relationship studies on indirubin-oxime derivatives have provided valuable insights for optimizing their anticancer activity. These studies have explored the impact of various substituents on the indirubin core and the oxime functional group.

Substitution on the Indirubin Core: The addition of different functional groups at various positions of the indirubin rings has been systematically investigated. For example, dicationic piperazinium dihydrochloride derivatives of indirubin-3′-oxime have shown activity against leukemia cells, with SAR studies indicating that a bromine atom at the 6-position and a flexible alkylamino chain on the 3′-oxime group enhance cytotoxicity. nih.gov

Modification of the Oxime Group: While the free oxime is often crucial, modifications to the oxime hydroxyl group have also been explored. The synthesis of indirubin-3′-oxime ethers by attaching various substituents has been investigated. However, in some cases, the introduction of bulky substituents to the 3′-oxime group has resulted in a decrease in anticancer activity, highlighting the sensitive nature of this position for biological interaction. nih.gov

The following table summarizes the biological targets and effects of selected indirubin-oxime derivatives, illustrating the impact of structural modifications.

| Derivative | Target Kinases | Observed In Vitro/In Vivo Effects |

| Indirubin-3'-oxime (IOX) | CDKs, GSK-3β | Induces cell cycle arrest and inhibits cell proliferation. |

| 6-bromoindirubin-3′-oxime | GSK-3β | Suppresses proliferation, invasion, and migration of ovarian cancer cells; reduces lung metastasis in a mouse model of breast cancer. nih.gov |

| Dicationic piperazinium dihydrochloride derivative of indirubin-3′-oxime | c-Src, Abl kinases | Active against leukemia cells. nih.gov |

These examples with indirubin-oxime derivatives underscore a key strategy in drug design: the use of a core scaffold like an oxime-containing molecule and systematically modifying its structure to optimize its interaction with biological targets, thereby enhancing its therapeutic potential.

Preclinical Anticancer Activity Evaluation in In Vivo Models

While in vivo studies specifically evaluating the anticancer activity of this compound as a standalone agent are not extensively documented in the reviewed literature, its incorporation as a ligand in metal complexes has been a subject of preclinical investigation. This approach leverages the chemical properties of this compound to create novel coordination compounds with potential therapeutic applications.

A notable area of research has been the development of platinum(II) complexes featuring this compound as a ligand. These complexes have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, providing a foundation for potential future in vivo studies.

In Vitro Cytotoxicity of Platinum(II) Complexes with this compound:

Research has demonstrated that platinum(II) complexes incorporating this compound exhibit significant cytotoxic activity against several human cancer cell lines. In one study, the reaction of this compound with diam(m)minediaquaplatinum(II) yielded novel platinum(II) complexes. The in vitro anticancer activity of these complexes was assessed against a panel of human cancer cell lines, including ovarian carcinoma (CH1), colon carcinoma (SW480), and non-small cell lung cancer (A549). nih.govacs.org

The results of these in vitro assays revealed that the platinum(II) complexes of this compound displayed notable cytotoxicity, with IC50 values in the low to medium micromolar range. nih.govacs.org The cytotoxic profiles of these complexes are summarized in the table below.

| Human Cancer Cell Line | IC50 Range (µM) of Platinum(II)-1,3-dihydroxyacetone oxime Complexes |

| CH1 (Ovarian Carcinoma) | Medium to low micromolar |

| SW480 (Colon Carcinoma) | Medium to low micromolar |

| A549 (Non-small Cell Lung Cancer) | Medium to low micromolar |

pH-Sensitive Activation as a Strategy for In Vivo Efficacy:

A particularly interesting aspect of these platinum(II)-1,3-dihydroxyacetone oxime complexes is their potential for pH-sensitive activation. The slightly acidic microenvironment of solid tumors is a distinguishing feature that can be exploited for targeted drug delivery. Studies on the solution behavior of these complexes at different pH levels have shown that their structure and reactivity can be influenced by proton concentration. nih.govacs.org

Specifically, it was observed that certain protonated forms of the complexes, which are more likely to exist in the acidic tumor environment, tend towards ring-opening. This structural change could potentially lead to an "activation" of the complex under slightly acidic conditions, enhancing its antiproliferative effects specifically at the tumor site. This pH-dependent activation is a promising feature for future in vivo applications, as it suggests the possibility of targeted therapy with reduced systemic toxicity. nih.govacs.org

While these findings are based on in vitro and solution chemistry studies, they strongly suggest that platinum(II) complexes of this compound are promising candidates for further preclinical evaluation in in vivo cancer models. The observed cytotoxicity and the potential for targeted activation in the tumor microenvironment provide a solid rationale for advancing these compounds into animal studies to assess their anticancer efficacy and safety in a whole-organism context.

Future Research Directions and Emerging Trends for 1,3 Dihydroxyacetone Oxime

Development of Innovative Synthetic Methodologies and Catalytic Systems

Future research into the synthesis of 1,3-dihydroxyacetone (B48652) oxime is expected to move beyond traditional condensation reactions, focusing on the development of novel and more efficient catalytic systems. While the direct oximation of 1,3-dihydroxyacetone with hydroxylamine (B1172632) remains a fundamental approach, emerging trends point towards the use of innovative catalysts to enhance reaction rates, yields, and selectivity under milder conditions .

One promising area is the exploration of organocatalysis, which offers a metal-free and often more environmentally benign alternative to conventional methods. Catalysts such as pyrrolidine (B122466) have been shown to be highly efficient in the formation of other oximes, proceeding through an iminium activation pathway. acs.org The application of similar organocatalysts to the synthesis of 1,3-dihydroxyacetone oxime could lead to simpler experimental procedures and improved yields.

Electrochemical synthesis represents another frontier with significant potential for the sustainable production of oximes. Recent studies have demonstrated the one-pot synthesis of cyclohexanone (B45756) oxime from cyclohexanone and aqueous nitrate, utilizing a Zn-Cu alloy electrocatalyst to generate the hydroxylamine intermediate in situ under ambient conditions. nih.govchemrxiv.orgacs.org Adapting such electrochemical methods for this compound could offer a greener and safer alternative to handling potentially hazardous hydroxylamine reagents.

Furthermore, research into heterogeneous catalysts, such as metal oxides, for solvent-free synthesis is gaining traction. Bismuth(III) oxide (Bi₂O₃), for instance, has been successfully employed in the solvent-free synthesis of various aldoximes and ketoximes through simple grinding of the reactants at room temperature. d-nb.info This "grindstone chemistry" approach minimizes waste and energy consumption, aligning with the principles of green chemistry.

The development of catalytic systems for the synthesis of the precursor, 1,3-dihydroxyacetone, is also a key area of research. Bimetallic catalysts, such as Pt-Bi or Pd-Ag alloys, have shown promise in the selective oxidation of glycerol (B35011) to 1,3-dihydroxyacetone. Advances in this area will directly impact the availability and cost-effectiveness of the starting material for this compound synthesis.

| Catalytic Approach | Potential Catalyst/System | Key Advantages |

| Organocatalysis | Pyrrolidine and other amine-based catalysts | Metal-free, mild reaction conditions, high yields. acs.org |

| Electrosynthesis | Zn-Cu alloy electrocatalysts | In situ generation of hydroxylamine, ambient conditions, sustainable. nih.govchemrxiv.orgacs.org |

| Heterogeneous Catalysis | Bismuth(III) oxide (Bi₂O₃) | Solvent-free, simple procedure, minimal waste. d-nb.info |

| Precursor Synthesis | Pt-Bi or Pd-Ag bimetallic catalysts | Selective oxidation of glycerol to 1,3-dihydroxyacetone. |

Exploration of Novel Derivatization Pathways for Expanded Chemical Space

The bifunctional nature of this compound, with its nucleophilic hydroxyl groups and reactive oxime moiety, presents a rich platform for chemical modification and the creation of diverse molecular architectures. Future research will likely focus on exploring novel derivatization pathways to expand its chemical space beyond its current primary application as an intermediate in the synthesis of 2-amino-1,3-propanediol (B45262) (serinol).

One key area of exploration is the derivatization of the hydroxyl groups. Acetylation is a common method for the derivatization of polyhydroxy compounds, and this could be applied to this compound to create ester derivatives with altered solubility and biological activity. google.com The use of catalysts like 1-methylimidazole (B24206) with acetic anhydride (B1165640) could provide an efficient route to such derivatives. google.com

The oxime group itself offers numerous possibilities for derivatization. For instance, the synthesis of oxime ethers through reaction with alkylating agents can lead to compounds with a range of pharmacological properties. researcher.life The development of one-pot electrosynthesis methods for oxime ethers, as has been demonstrated for other oximes, could provide a green and efficient route to a library of this compound ether derivatives. researcher.life

Furthermore, the oxime functionality can serve as a linchpin in "click chemistry" reactions, which are characterized by their high efficiency and selectivity. This approach has been utilized in polymer science to create highly functionalized materials. nih.gov Applying oxime click chemistry to this compound could lead to the development of novel polymers and bioconjugates.

The synthesis of steroidal oxime derivatives has been shown to enhance cytotoxic activity against various cancer cell lines. mdpi.com This suggests that conjugating this compound to other biologically active scaffolds could be a fruitful strategy for developing new therapeutic agents.

| Derivatization Strategy | Potential Reagents/Methods | Resulting Derivatives | Potential Applications |

| Hydroxyl Group Acylation | Acetic anhydride, 1-methylimidazole | Acetylated oxime esters | Modified solubility, altered biological activity |

| Oxime Ether Synthesis | Alkyl halides, electrochemical methods | Oxime ethers | Pharmacological agents |